molecular formula C9H10BrN3 B13089448 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine

6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13089448
M. Wt: 240.10 g/mol
InChI Key: XCNLINRTWAPHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine is a functionalized chemical building block based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system of significant interest in medicinal chemistry and anticancer drug discovery . This high-value intermediate is designed for researchers developing novel small-molecule inhibitors. Main Applications & Research Value: This compound serves as a versatile precursor in the synthesis of more complex molecules targeting protein kinases. The bromine atom at the 6-position serves as a key handle for further derivatization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, and alkynyl groups to explore structure-activity relationships (SAR) . The 2-propyl group can contribute to hydrophobic interactions within enzyme binding pockets, influencing selectivity and potency. The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold for creating potent and selective protein kinase inhibitors (PKIs) . Derivatives of this core have demonstrated potent inhibitory activity against a wide range of kinases critically involved in oncogenesis and cell signaling, including but not limited to Pim-1, CDK2, CDK4/6, TRKA, and PI3Kγ/δ . These inhibitors often function by competing with ATP for binding in the kinase's active site, thereby disrupting phosphorylation and halting aberrant signaling pathways that drive cancer cell proliferation and survival . Handling & Usage: This product is intended for research purposes as a chemical intermediate or biological probe in a controlled laboratory environment. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate personal protective equipment (PPE) and adhere to their institution's chemical safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-2-propylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H10BrN3/c1-2-3-8-4-9-11-5-7(10)6-13(9)12-8/h4-6H,2-3H2,1H3

InChI Key

XCNLINRTWAPHAW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C=C(C=NC2=C1)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Pyrazolo 1,5 a Pyrimidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) framework of a molecule.

In the ¹H NMR spectrum of 6-bromo-2-propylpyrazolo[1,5-a]pyrimidine, distinct signals corresponding to each unique proton environment are expected. The propyl group at the C2 position would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the pyrazole (B372694) ring. The chemical shifts of the aromatic protons on the pyrazolo[1,5-a]pyrimidine (B1248293) core would provide crucial information about the electronic environment. The protons at the C3, C5, and C7 positions would appear as distinct singlets or doublets, with their chemical shifts influenced by the bromine substituent at the C6 position.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbon atoms of the propyl group would appear in the aliphatic region of the spectrum. The chemical shifts of the carbon atoms in the heterocyclic rings would be indicative of their electronic nature and substitution pattern. The carbon atom bearing the bromine (C6) would show a characteristic chemical shift, and its signal could be identified through various NMR techniques. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in correlating the proton and carbon signals, thus confirming the complete structural assignment. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on known chemical shift ranges for similar structures.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3~6.5-7.0s
H-5~8.5-9.0d
H-7~8.0-8.5d
-CH₂- (propyl, α)~2.8-3.2t
-CH₂- (propyl, β)~1.7-2.1sext
-CH₃ (propyl, γ)~0.9-1.2t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on known chemical shift ranges for similar structures.

CarbonPredicted Chemical Shift (ppm)
C-2~160-165
C-3~100-105
C-3a~145-150
C-5~140-145
C-6~110-115
C-7~130-135
-CH₂- (propyl, α)~30-35
-CH₂- (propyl, β)~20-25
-CH₃ (propyl, γ)~10-15

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₀H₁₀BrN₃), HRMS would provide an exact mass-to-charge ratio (m/z) for the molecular ion. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature serves as a definitive confirmation of the presence of a single bromine atom in the molecule.

Table 3: Expected HRMS Data for this compound

IonCalculated m/zExpected Isotopic Pattern
[M]⁺ (for ⁷⁹Br)251.0065Two peaks of approximately 1:1 intensity ratio
[M+2]⁺ (for ⁸¹Br)253.0045

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure. The C-H stretching vibrations of the propyl group and the aromatic rings would appear in the region of 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the fused pyrazolo[1,5-a]pyrimidine ring system would be observed in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration would typically appear in the fingerprint region, below 700 cm⁻¹.

Table 4: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch (propyl)2850-2960Medium-Strong
C=N and C=C Stretch (ring)1500-1650Medium-Strong
C-H Bend1350-1480Variable
C-Br Stretch500-700Medium-Strong

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This technique would yield accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, the crystallographic data would reveal details about the intermolecular interactions, such as stacking and hydrogen bonding, which govern the packing of the molecules in the solid state. While a crystal structure for the specific title compound is not publicly available, studies on related pyrazolo[1,5-a]pyrimidine derivatives have provided valuable insights into their solid-state conformations. researchgate.net

Table 5: Expected Key Structural Parameters from X-ray Crystallography for this compound This table is predictive and based on known data for similar pyrazolo[1,5-a]pyrimidine structures.

ParameterExpected Value
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupDependent on crystal packing
C-Br Bond Length~1.85-1.95 Å
Planarity of Pyrazolo[1,5-a]pyrimidine coreEssentially planar
Intermolecular InteractionsPotential for π-π stacking and halogen bonding

Computational and Theoretical Chemistry in Pyrazolo 1,5 a Pyrimidine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of pyrazolo[1,5-a]pyrimidine (B1248293) systems. These calculations provide detailed information on electron distribution, orbital energies, and molecular reactivity.

Electronic Properties: The electronic nature of the pyrazolo[1,5-a]pyrimidine core is characterized as a π-excedent pyrazole (B372694) ring fused to a π-deficient pyrimidine (B1678525) ring. rsc.org This fusion creates a unique electronic landscape that can be finely tuned by substituents. For 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine, the 2-propyl group acts as a weak electron-donating group (EDG), while the 6-bromo substituent is an electron-withdrawing group (EWG) due to its electronegativity, which also influences the molecule's ability to engage in specific intermolecular interactions.

Reactivity Prediction: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. johnshopkins.edu In silico predictions of physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are often performed to assess the drug-likeness of novel derivatives. johnshopkins.edursc.org

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

ParameterMethod of CalculationSignificance for this compound
HOMO Energy DFT (e.g., B3LYP/6-31G)Indicates the region from which an electron is most easily donated; influenced by the propyl group.
LUMO Energy DFT (e.g., B3LYP/6-31G)Indicates the region most susceptible to accepting an electron; influenced by the bromo substituent.
HOMO-LUMO Gap Energy difference between HOMO and LUMORelates to the molecule's kinetic stability and electronic excitation potential.
Molecular Electrostatic Potential (MEP) DFTVisualizes electron-rich (negative potential, e.g., near nitrogen atoms) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. johnshopkins.edu
Dipole Moment DFTQuantifies the overall polarity of the molecule, affecting solubility and intermolecular forces.

Molecular Modeling and Dynamics Simulations of Pyrazolo[1,5-a]pyrimidine Conformations

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the conformational landscape and dynamic behavior of molecules. For a substituted pyrazolo[1,5-a]pyrimidine, these methods reveal how different conformations might influence biological activity and physical properties.

The pyrazolo[1,5-a]pyrimidine core is a rigid and planar N-heterocyclic system. nih.gov However, substituents can introduce conformational flexibility. In this compound, the 2-propyl group is the primary source of conformational variance due to the rotation around its carbon-carbon single bonds.

MD simulations can model the movement of the propyl group over time, identifying low-energy, stable conformations. This is particularly important when studying the binding of the molecule to a biological target, as the conformation adopted in the binding pocket can significantly impact affinity. researchgate.net Studies on related tetrahydropyrazolo[1,5-a]pyrimidines have shown that the bicyclic core can exist in different conformations, and this flexibility can be crucial for adapting to the active site of a biological target. mdpi.com

Analysis of Conformational Flexibility and Supramolecular Phenomena

The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals reveals important information about their non-covalent interactions, which govern their supramolecular assembly. nih.gov X-ray crystallography and theoretical studies are used to analyze these phenomena.

The supramolecular structure is dictated by a combination of weak intermolecular forces. For the pyrazolo[1,5-a]pyrimidine scaffold, these include:

π–π Stacking: Interactions between the aromatic fused-ring systems. researchgate.net

Hydrogen Bonding: Primarily involving the nitrogen atoms of the heterocyclic core and suitable donor groups (C–H···N interactions are common). rsc.org

Halogen Bonding: The 6-bromo substituent in this compound can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. This is a highly directional and specific interaction that can be exploited in crystal engineering and drug design.

The interplay of these forces determines the molecular packing in the solid state, which in turn influences properties like solubility and melting point. rsc.orgresearchgate.net

Structure-Guided Design and Virtual Screening Methodologies

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent inhibitors of various biological targets, especially protein kinases. nih.govnih.gov Structure-guided design and virtual screening are key computational strategies for discovering and optimizing new drug candidates based on this scaffold.

In this approach, the three-dimensional structure of a target protein is used to computationally screen large libraries of compounds to identify those that are likely to bind to the active site. eijppr.comnih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been successfully identified as inhibitors for a range of targets using these methods.

Table 2: Examples of Pyrazolo[1,5-a]pyrimidine Derivatives in Virtual Screening and Design

Target ProteinTherapeutic AreaKey Findings
Cyclin-Dependent Kinase 2 (CDK2) CancerStructure-guided design led to potent inhibitors; docking studies confirmed binding modes. researchgate.netnih.gov
Pim-1 Kinase CancerVirtual screening and lead optimization identified highly potent and selective inhibitors. nih.govnih.gov
Tropomyosin Receptor Kinase (Trk) CancerThe pyrazolo[1,5-a]pyrimidine core is present in two of three marketed Trk inhibitors and is a focus of ongoing design efforts. mdpi.com
Enoyl-ACP Reductase (InhA) TuberculosisPharmacophore-based virtual screening identified novel pyrazolo[1,5-a]pyrimidine inhibitors. nih.gov
Phosphoinositide 3-kinase (PI3K) Inflammation, CancerDerivatives were designed and synthesized as potent and selective PI3Kδ inhibitors. mdpi.com

Investigation of Non-Covalent Interactions with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. This method is crucial for understanding the specific non-covalent interactions that stabilize the ligand-receptor complex and drive biological activity.

For pyrazolo[1,5-a]pyrimidine-based inhibitors, docking studies consistently reveal a common set of interactions with protein kinases:

Hydrogen Bonding: The nitrogen atoms in the pyrazole and pyrimidine rings frequently act as hydrogen bond acceptors, often interacting with the "hinge region" of the kinase active site (e.g., with the backbone NH of residues like Leu83 in CDK2 or Met592 in Trk). mdpi.comnih.gov

Hydrophobic Interactions: Substituents on the core scaffold engage in hydrophobic interactions with nonpolar residues in the binding pocket. The 2-propyl group of this compound would be expected to form such interactions.

Halogen Bonding: The 6-bromo substituent can form halogen bonds with backbone carbonyl oxygens or other electron-donating residues in the active site, providing an additional anchor point and enhancing binding affinity and selectivity. nih.gov

These detailed interaction models, derived from computational studies, are essential for the rational design and optimization of new, more potent, and selective therapeutic agents based on the pyrazolo[1,5-a]pyrimidine framework. arabjchem.orgresearchgate.net

Structure Activity Relationship Sar Studies and Lead Optimization for Pyrazolo 1,5 a Pyrimidine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is intricately linked to the nature and position of their substituents. rsc.orgnih.gov The fused ring system offers a rigid and planar framework that is amenable to chemical modifications, allowing for a systematic investigation of how different functional groups influence the molecule's interaction with biological targets. rsc.orgnih.gov

Impact of the 6-Bromo Substituent on Biological Potency and Selectivity

While specific studies on the 6-bromo substituent in 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine are not extensively detailed in the provided research, the influence of halogen substituents on the pyrazolo[1,5-a]pyrimidine core has been a subject of investigation. Halogen atoms, including bromine, can significantly modulate a compound's physicochemical properties, such as lipophilicity and electronic character, which in turn affects its pharmacokinetic and pharmacodynamic profiles. The introduction of a bromine atom at the 6-position can lead to altered binding affinities and selectivities for specific biological targets. For instance, in the development of Pim-1 kinase inhibitors, the substitution pattern on the pyrazolo[1,5-a]pyrimidine scaffold was found to be critical for potency. nih.gov Although not a direct example, the exploration of halogenated derivatives in other positions has shown to be a key strategy in optimizing inhibitor-target interactions. mdpi.com

Role of the 2-Propyl Chain in Modulating Lipophilicity and Steric Interactions

The 2-propyl chain plays a crucial role in modulating the lipophilicity of the pyrazolo[1,5-a]pyrimidine scaffold. An increase in lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to improved biological activity. However, it can also affect solubility and metabolic stability. The steric bulk of the propyl group at the 2-position also influences how the molecule fits into the binding pocket of a target protein. The size and conformation of this alkyl chain can either facilitate or hinder optimal interactions with key amino acid residues. Structure-activity relationship studies on various kinase inhibitors have demonstrated that the nature of the substituent at this position can significantly impact potency and selectivity. mdpi.com

Effects of Other Functional Groups and Heterocyclic Moieties on the Pyrazolo[1,5-a]pyrimidine Scaffold

The structural diversity of pyrazolo[1,5-a]pyrimidine derivatives has been expanded by introducing a wide array of functional groups and heterocyclic moieties, leading to a broad spectrum of biological activities, particularly as antitumor agents. nih.govbenthamdirect.com For example, the incorporation of an Arylhydrazo group with a methoxy (B1213986) group has been shown to increase anticancer efficacy against certain cell lines. mdpi.com Similarly, the addition of a carboxamide group at the third position significantly enhances TrkA inhibition. mdpi.com The replacement of existing moieties with other heterocycles is a strategy that could lead to even more potent inhibitors. mdpi.com The versatility of the pyrazolo[1,5-a]pyrimidine core allows for modifications at various positions, influencing electronic properties, lipophilicity, and molecular conformation, thereby affecting their interaction with biological targets. rsc.orgnih.gov

Positional Scan and Optimization of Functional Groups on the Pyrazolo[1,5-a]pyrimidine Core

A systematic positional scan of functional groups on the pyrazolo[1,5-a]pyrimidine core is a critical step in lead optimization. rsc.orgnih.gov This involves synthesizing and evaluating a series of analogs where a particular functional group is moved to different positions on the scaffold to identify the optimal location for target engagement. For instance, in the context of Pim-1 inhibitors, it was found that the substituent at the 5-position was more critical for activity than the one at the 3-position. nih.gov This highlights the importance of positional optimization in directing the design of more potent compounds. The rigid, planar framework of the pyrazolo[1,5-a]pyrimidine system is highly suitable for such systematic modifications. rsc.orgnih.gov

Bioisosteric Replacement Strategies in Pyrazolo[1,5-a]pyrimidine Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the design of pyrazolo[1,5-a]pyrimidine derivatives, this approach has been employed to modulate their biological activity. benthamdirect.com For example, the pyrazolo[1,5-a]pyrimidine ring itself can be considered a bioisosteric replacement for other scaffolds, such as the 5-(1H-pyrrol-1-yl)pyrazole scaffold, to introduce novel structural features and improve drug-like properties. arkat-usa.org Within the pyrazolo[1,5-a]pyrimidine core, specific functional groups can be replaced with their bioisosteres. For instance, a hydroxyl group could be replaced with an amine or a thiol to explore different hydrogen bonding interactions within the target's active site.

Fragment-Based Drug Discovery (FBDD) and Rational Design in Lead Optimization

Fragment-based drug discovery (FBDD) and rational design are key strategies in the optimization of pyrazolo[1,5-a]pyrimidine-based leads. FBDD involves identifying small molecular fragments that bind to the target of interest and then growing or linking these fragments to create a more potent lead compound. This approach has been implicitly used in the development of pyrazolo[1,5-a]pyrimidine inhibitors, where the core scaffold acts as a foundational fragment. For instance, the analysis of fragment activity in the development of Pim-1 inhibitors showed that a 3-substituted 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine fragment had an IC50 of 5 μM, while a 5-substituted fragment had a much-improved IC50 of 294 nM, demonstrating the power of fragment-based analysis in guiding lead optimization. nih.gov Rational design, often aided by computational modeling, allows for the design of new derivatives with improved binding affinity and selectivity based on the known structure of the target. mdpi.com

In Vitro Profiling and Assays for SAR Elucidation

The characterization of pyrazolo[1,5-a]pyrimidine derivatives involves a variety of in vitro assays to determine their biological effects and establish a clear structure-activity relationship. These studies are fundamental in optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Enzyme Inhibition Assays

Enzyme inhibition assays are a cornerstone in the study of pyrazolo[1,5-a]pyrimidine derivatives, many of which are designed as kinase inhibitors. These assays quantify the ability of a compound to interfere with enzyme activity, typically measured as the half-maximal inhibitory concentration (IC50).

For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated as potent and selective inhibitors of Pim-1, a kinase implicated in cancer. nih.govresearchgate.net The inhibitory activity of these compounds was determined against Pim-1 and Flt-3 kinases. nih.gov Similarly, another study focused on the discovery of pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutation, which is common in acute myeloid leukemia (AML). nih.govbohrium.com The inhibitory potential of these compounds against FLT3-ITD was assessed, with some derivatives showing IC50 values in the nanomolar range. nih.govbohrium.com

Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). nih.gov The inhibitory efficacy against both kinases was determined, with several compounds demonstrating IC50 values in the micromolar to nanomolar range. nih.gov In the context of inflammatory diseases, derivatives have been designed as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). mdpi.com Biochemical assays were employed to measure the inhibition of PIP2 production by various PI3K isoforms. mdpi.com

The following table summarizes the enzyme inhibition data for representative pyrazolo[1,5-a]pyrimidine derivatives from various studies.

Compound ClassTarget EnzymeKey FindingsReference
Pyrazolo[1,5-a]pyrimidinesPim-1, Flt-3Potent inhibition of both kinases, with some compounds showing submicromolar IC50 values. nih.gov
Pyrazolo[1,5-a]pyrimidinesFLT3-ITDDiscovery of potent and selective inhibitors with IC50 values as low as 0.4 nM. nih.govbohrium.com
Pyrazolo[1,5-a]pyrimidinesCDK2, TRKADual inhibitory activity with IC50 values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA. nih.gov
Pyrazolo[1,5-a]pyrimidinesPI3KδPotent and selective inhibition with IC50 values ranging from 1.892 to 0.018 µM. mdpi.com

Receptor Binding and Modulation Studies

Receptor binding assays are employed to understand the interaction of pyrazolo[1,5-a]pyrimidine derivatives with specific receptors. These studies are crucial for compounds designed to modulate receptor function.

Derivatives of pyrazolo[1,5-a]pyrimidine have been explored as antagonists of the aryl hydrocarbon receptor (AHR), a transcription factor involved in immune regulation and cancer. rsc.org A luciferase reporter gene assay was used to experimentally verify the AHR antagonistic activity of these compounds. rsc.org The initial hit compound showed an IC50 of 650 nM, which was optimized to yield derivatives with low nanomolar potency. rsc.org

The pyrazolo[1,5-a]pyrimidine scaffold is also recognized as a framework for Tropomyosin Receptor Kinase (Trk) inhibitors. nih.gov Structure-activity relationship studies have highlighted that the pyrazolo[1,5-a]pyrimidine moiety is essential for interacting with the hinge region of the Trk kinase domain. nih.gov

Compound ClassTarget ReceptorAssay TypeKey FindingsReference
Pyrazolo[1,5-a]pyrimidinesAryl Hydrocarbon Receptor (AHR)Luciferase reporter gene assayIdentification of antagonists with IC50 values in the low nanomolar range. rsc.org
Pyrazolo[1,5-a]pyrimidinesTropomyosin Receptor Kinase (Trk)Kinase inhibition assaysThe core scaffold is crucial for binding to the Trk kinase domain. nih.gov

Cellular Activity Evaluation (e.g., Antiproliferative Activity, Apoptosis Induction)

Cell-based assays are critical for evaluating the biological effects of pyrazolo[1,5-a]pyrimidine derivatives in a more physiologically relevant context. These assays can assess antiproliferative activity, induction of apoptosis, and other cellular responses.

Pyrazolo[1,5-a]pyrimidine derivatives developed as FLT3-ITD inhibitors demonstrated excellent antiproliferative activities against AML cell lines. nih.gov Western blot analysis confirmed that these compounds potently inhibited the phosphorylation of FLT3 and attenuated downstream signaling pathways in AML cells. nih.gov Similarly, compounds designed as Pim-1 inhibitors suppressed the phosphorylation of the BAD protein, a known substrate of Pim-1, in a cell-based assay. nih.govresearchgate.net

The cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives targeting CDK2 and TRKA were evaluated against various cancer cell lines, including the renal carcinoma cell line RFX 393. nih.gov Some derivatives showed significant growth inhibition. nih.gov In another study, the antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives was evaluated against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver). mdpi.com

Compound ClassCellular EffectCell Line(s)Key FindingsReference
Pyrazolo[1,5-a]pyrimidinesAntiproliferative activityAML cell linesPotent inhibition of cell proliferation and FLT3 signaling. nih.gov
Pyrazolo[1,5-a]pyrimidinesInhibition of BAD phosphorylation-Suppression of a key Pim-1 mediated signaling event. nih.govresearchgate.net
Pyrazolo[1,5-a]pyrimidinesCytotoxicityRFX 393 (renal carcinoma)Moderate to high growth inhibition. nih.gov
Pyrazolo[1,5-a]pyrimidinesAntitumor activityMCF-7, HCT-116, HepG-2Active against various cancer cell lines. mdpi.com

Assessment of Microsomal Metabolic Stability

The metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile. In vitro assays using liver microsomes are commonly used to predict the metabolic clearance of a drug candidate. bioivt.comevotec.comspringernature.com These assays measure the disappearance of the parent compound over time when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. evotec.com

Studies on pyrazolo[1,5-a]pyrimidine derivatives often include an assessment of their metabolic stability in human, rat, or mouse liver microsomes. nih.gov The data from these assays, such as the in vitro half-life (t1/2) and intrinsic clearance (Clint), are used to rank compounds and guide further optimization to improve their metabolic properties. springernature.com For example, a study on arylpiperazine derivatives, which share some structural similarities with substituted pyrazolo[1,5-a]pyrimidines, utilized in vitro incubations with human liver microsomes to assess metabolic stability. nih.gov

Pharmacodynamic (PD) Assays for Preclinical Efficacy

Pharmacodynamic assays are essential to link the drug concentration at the site of action to its biological effect. For pyrazolo[1,5-a]pyrimidine derivatives, these assays can involve measuring the modulation of a specific biomarker in a cellular or animal model.

For instance, in the development of FLT3 inhibitors, a key PD marker is the phosphorylation status of FLT3 and its downstream signaling proteins like STAT5. Western blot analysis is a common technique used to measure the inhibition of these phosphorylation events in cells treated with the compounds. nih.gov The potent inhibition of FLT3 phosphorylation in AML cells by pyrazolo[1,5-a]pyrimidine derivatives provides strong evidence of their target engagement and mechanism of action in a cellular context. nih.gov

Investigation of Biological Targets and Molecular Mechanisms of Action for Pyrazolo 1,5 a Pyrimidine Derivatives

Kinase Inhibition Profiles

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have emerged as potent inhibitors of several key protein kinases involved in cell cycle regulation, signal transduction, and cell proliferation. Their mechanism of action often involves competitive binding to the ATP-binding site of the kinase domain, thereby blocking the phosphorylation of downstream substrates. rsc.org

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression, is a prominent target for cancer therapy. semanticscholar.org Several series of pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as potent CDK2 inhibitors. For instance, a series of 7-(4-Bromophenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines demonstrated significant CDK2 inhibitory activity. Notably, compounds with 3-chloro or 2-chloro-phenylazo substituents exhibited IC50 values of 22 nM and 24 nM, respectively, which are comparable to the potent CDK inhibitor dinaciclib (B612106) (IC50 = 18 nM). nih.gov These compounds also showed inhibitory activity against other CDKs, including CDK1, CDK5, and CDK9, at nanomolar concentrations. nih.gov

Another study identified 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and Tropomyosin Receptor Kinase A (TrkA). Compounds 6s and 6t from this series displayed potent dual inhibitory activity with IC50 values of 0.23 µM and 0.09 µM against CDK2, respectively. semanticscholar.org Molecular docking studies suggest that these derivatives occupy the ATP-binding pocket of CDK2, forming crucial hydrogen bond interactions with the hinge region residue Leu83. nih.govsemanticscholar.org

Table 1: CDK2 Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
CompoundSubstitution PatternCDK2 IC50 (nM)Reference
5h7-(4-Bromophenyl)-3-(3-chlorophenylazo)-2-amino22 nih.gov
5i7-(4-Bromophenyl)-3-(2-chlorophenylazo)-2-amino24 nih.gov
6s2-(anilinyl) derivative230 semanticscholar.org
6t2-(anilinyl) derivative90 semanticscholar.org

B-Raf Kinase Inhibition

The B-Raf kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, and its activating mutations are prevalent in various cancers, including melanoma. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been identified as a novel class of B-Raf kinase inhibitors. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the biochemical profile of these compounds. nih.gov

One series of C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides were developed as potent B-Raf inhibitors. Interestingly, X-ray crystallography studies revealed that some of these compounds bind to B-Raf kinase without forming the typical hydrogen bond with the hinge region, indicating a non-hinge-binding mechanism. mdpi.com The addition of basic amine groups to the C-3 aryl substituents was found to enhance cellular activity and improve solubility. mdpi.com

Tropomyosin Receptor Kinase (Trk) Inhibition (TrkA, TrkB, TrkC)

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. nih.gov Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors, making Trk kinases attractive therapeutic targets. nih.gov Notably, two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core, highlighting the importance of this scaffold in targeting Trk kinases. nih.gov

Extensive SAR studies have been conducted on pyrazolo[1,5-a]pyrimidine derivatives to optimize their Trk inhibitory activity. nih.gov Key findings include:

The pyrazolo[1,5-a]pyrimidine core is essential for the hinge-binding interaction with the Met592 residue in the Trk kinase domain. nih.gov

Substitutions at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine ring significantly influence potency and selectivity. nih.gov

The introduction of a carboxamide group at the third position can enhance activity.

Macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of potent pan-Trk inhibitors.

For example, picolinamide-substituted derivatives have shown excellent enzymatic inhibition of TrkA, with IC50 values as low as 1.7 nM. nih.gov Furthermore, second-generation macrocyclic derivatives have been developed to overcome resistance mutations, exhibiting potent pan-Trk inhibition. nih.gov

Table 2: TrkA Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
Compound TypeKey Structural FeatureTrkA IC50 RangeReference
Picolinamide derivativesAmide bond at 3-position~1.7 nM nih.gov
Macrocyclic derivativesMacrocycle formation1 - 100 nM
2-(anilinyl) derivativesAnilino group at 2-position0.45 µM (for compound 6t) semanticscholar.org

FLT3-ITD Kinase Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Internal tandem duplication (ITD) mutations in the FLT3 gene are found in approximately 25-30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. Pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent and selective inhibitors of FLT3-ITD.

Optimization of a screening hit led to the identification of a series of pyrazolo[1,5-a]pyrimidine derivatives with exceptional potency. Compounds 17 and 19 from this series displayed potent FLT3-ITD inhibitory activity with IC50 values of 0.4 nM. Importantly, these compounds were also effective against the quizartinib-resistant D835Y mutation, with IC50 values of 0.3 nM. Western blot analysis confirmed that these compounds effectively inhibited the phosphorylation of FLT3 and its downstream signaling pathways in AML cells. However, another study investigating various heterocyclic cores found that their synthesized pyrazolo[1,5-a]pyrimidine derivatives exhibited poor potency against FLT3-ITD. This highlights the critical role of specific substitution patterns in achieving high inhibitory activity.

Table 3: FLT3-ITD Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
CompoundFLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)Reference
170.40.3
190.40.3

Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition

Phosphoinositide 3-kinase δ (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells and plays a crucial role in the development and function of the immune system. This makes it a promising target for the treatment of inflammatory and autoimmune diseases, as well as certain B-cell malignancies. A library of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine has been synthesized and identified as new, potent, and selective inhibitors of PI3Kδ.

The IC50 values for this series of compounds ranged from 1.892 µM to as low as 18 nM. One of the most potent compounds, CPL302415 , exhibited an IC50 value of 18 nM for PI3Kδ and demonstrated good selectivity over other PI3K isoforms (PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939). Another study focused on 5-indole-pyrazolo[1,5-a]pyrimidine derivatives and identified compounds with low nanomolar IC50 values and high selectivity for PI3Kδ. The most potent compound from this series, CPL302253 , had an IC50 of 2.8 nM. Docking studies revealed that the pyrazolo[1,5-a]pyrimidine core interacts with the hinge region of the enzyme, while the indole (B1671886) or benzimidazole substituents occupy an adjacent affinity pocket, contributing to the high potency and selectivity.

Table 4: PI3Kδ Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
CompoundCore StructurePI3Kδ IC50 (nM)Reference
CPL3024155-Benzimidazole-pyrazolo[1,5-a]pyrimidine18
CPL3022535-Indole-pyrazolo[1,5-a]pyrimidine2.8

Phosphodiesterase (PDE) Inhibition Studies

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isoforms is a validated therapeutic strategy for various conditions, including inflammatory diseases. A recent review has highlighted that pyrazolo[1,5-a]pyrimidines are being investigated as inhibitors of PDE4. semanticscholar.org PDE4 is a key enzyme in the inflammatory process, and its inhibition leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. While the review mentions this activity, detailed studies specifically focusing on the SAR and inhibitory potencies of a broad range of pyrazolo[1,5-a]pyrimidine derivatives against various PDE isoforms are less prevalent in the readily available literature compared to the extensive research on their kinase inhibitory activities. Further investigation is required to fully elucidate the potential of this scaffold in the development of selective PDE inhibitors.

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme primarily expressed in the striatum of the brain and is involved in the regulation of cyclic nucleotide signaling, which is crucial for neuronal function. Inhibition of PDE10A has been explored as a therapeutic strategy for neurological and psychiatric disorders. Within the pyrazolo[1,5-a]pyrimidine class, specific derivatives have been identified as highly selective PDE10A inhibitors. One such example is 2-(3,7-dimethylquinoxalin-2-yl)-~{N}-(oxan-4-yl)-5-pyrrolidin-1-yl-pyrazolo[1,5-a]pyrimidin-7-amine, which has been structurally characterized in complex with the PDE10A enzyme, confirming the binding mode and selectivity of this scaffold. nih.gov While direct inhibitory data for 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine on PDE10A is not available in the cited literature, the established activity of other derivatives highlights the potential of this chemical class to target PDE10A.

Compound NameTargetReported Activity/Significance
2-(3,7-dimethylquinoxalin-2-yl)-~{N}-(oxan-4-yl)-5-pyrrolidin-1-yl-pyrazolo[1,5-a]pyrimidin-7-aminePDE10AA highly selective inhibitor, with its crystal structure in complex with PDE10A determined. nih.gov

Phosphodiesterase 2A (PDE2A) Inhibition

Phosphodiesterase 2A (PDE2A) is another member of the phosphodiesterase family that plays a role in cyclic nucleotide signaling. Some pyrazolo[1,5-a]pyrimidine derivatives have been reported to act as inhibitors of PDE2A, suggesting a potential therapeutic application in cognitive disorders. researchgate.net However, detailed structure-activity relationship studies and specific inhibitory concentrations for a wide range of these derivatives, including this compound, are not extensively detailed in the available literature. The existing research indicates that the pyrazolo[1,5-a]pyrimidine scaffold is a viable starting point for the development of PDE2A inhibitors.

Phosphodiesterase Type 4 (PDE4) Inhibition

Phosphodiesterase type 4 (PDE4) is a critical enzyme in the inflammatory process, and its inhibition is a validated therapeutic approach for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the development of potent PDE4 inhibitors. rsc.orgnih.gov Research in this area has focused on optimizing the substituents on the pyrazolo[1,5-a]pyrimidine core to enhance potency and selectivity. While specific data on this compound as a PDE4 inhibitor is not provided in the searched literature, the general activity of this class of compounds suggests its potential in this therapeutic area.

Modulation of Receptor-Mediated Signaling Pathways

Pyrazolo[1,5-a]pyrimidine derivatives are well-documented as potent inhibitors of various protein kinases, which are key components of receptor-mediated signaling pathways. rsc.orgnih.gov By inhibiting these kinases, these compounds can modulate cellular responses to external stimuli.

A significant area of research has been the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of Tropomyosin Receptor Kinases (Trks), which are involved in neuronal survival and differentiation, and are also implicated in various cancers when their signaling is dysregulated. mdpi.comnih.gov Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibition of TrkA, TrkB, and TrkC. mdpi.comnih.gov For instance, picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives have shown excellent enzymatic inhibition of TrkA with IC50 values in the low nanomolar range. mdpi.com

Furthermore, this class of compounds has been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. mdpi.comekb.eg Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as dual inhibitors of CDK2 and TRKA, highlighting their potential as anticancer agents. mdpi.com The pyrazolo[1,5-a]pyrimidine core is also central to the structure of selective PI3Kδ inhibitors, which are involved in immune cell signaling. nih.govmdpi.commdpi.com

Compound Class/DerivativeTarget Kinase(s)IC50 Values/Potency
Picolinamide-substituted pyrazolo[1,5-a]pyrimidinesTrkAIC50 = 1.7 nM for lead compounds. mdpi.com
Pyrazolo[1,5-a]pyrimidine derivativesCDK2/TRKADemonstrated dual inhibitory potential with broad-spectrum anticancer activity. mdpi.com
5-indole-pyrazolo[1,5-a]pyrimidine derivativesPI3KδLead compounds show IC50 values in the low nanomolar range with high selectivity over other PI3K isoforms. mdpi.com

Interaction with Aryl Hydrocarbon Receptor (AHR)

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular metabolism. It has emerged as a promising target in cancer immunotherapy. Researchers have identified pyrazolo[1,5-a]pyrimidine-based compounds as potent AHR antagonists. rsc.org Through systematic optimization, a lead compound with an initial IC50 of 650 nM was improved to a derivative with an IC50 of 31 nM. rsc.org This demonstrates that the pyrazolo[1,5-a]pyrimidine scaffold can be effectively modified to achieve high-affinity antagonism of the AHR.

Compound SeriesTargetInitial Hit IC50Optimized Compound IC50
Pyrazolo[1,5-a]pyrimidine-based AHR antagonistsAHR650 nM31 nM

Preclinical Research into Anti-Inflammatory and Antimicrobial Activities

The pyrazolo[1,5-a]pyrimidine scaffold has been a focal point in the search for new anti-inflammatory and antimicrobial agents.

In the realm of anti-inflammatory research, various derivatives have been synthesized and evaluated. These compounds have been shown to modulate inflammatory pathways, including the inhibition of mitogen-activated protein kinases (MAPKs) which are central to the inflammatory response.

The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has also been extensively explored. Numerous studies have reported the synthesis of derivatives with activity against a range of bacterial and fungal pathogens. The mechanism of action for some of these compounds has been linked to the inhibition of essential microbial enzymes, such as RNA polymerase. researchgate.net

Angiotensin II Receptor Antagonism Research

The renin-angiotensin system is a critical regulator of blood pressure, and antagonism of the Angiotensin II receptor is a major strategy for the treatment of hypertension. A novel series of 6-alkyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives have been prepared and evaluated as nonpeptide Angiotensin II receptor antagonists. Notably, the 6-propyl derivative demonstrated significant in vivo activity, reducing mean blood pressure in anesthetized spontaneously hypertensive rats. This finding is particularly relevant to the subject compound, this compound, as it suggests that the propyl group at the 6-position is favorable for this activity.

Compound SeriesTargetIn Vitro Activity (Ki values)In Vivo Activity (6-propyl derivative)
6-alkyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivativesAngiotensin II Receptor (AT1)0.4–4.0 nMMaximum reduction of >30 mmHg in mean blood pressure at 1 mg/kg, i.v.

Applications in Advanced Analytical Techniques for Research and Sensing

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, indispensable for the separation, identification, and quantification of individual components within a mixture. In the context of synthesizing and characterizing novel compounds like 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine, HPLC is a critical tool for assessing purity and for isolating the compound from reaction byproducts and starting materials.

A typical HPLC method for the purity analysis of this compound would involve a gradient elution. This technique allows for the efficient separation of compounds with a wide range of polarities. The mobile phase often consists of a mixture of an aqueous component (like water with a small amount of acid, such as formic acid or trifluoroacetic acid, to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol). The gradient is created by increasing the proportion of the organic solvent over the course of the analysis, which systematically elutes compounds of increasing hydrophobicity.

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table represents a typical starting point for method development and may require optimization for specific sample matrices.

The purity of a synthesized batch of this compound is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will exhibit a single, sharp peak with minimal contributions from other impurity peaks. This analytical precision is crucial for ensuring the reliability of data in subsequent applications. sielc.com

Fluorescence Spectroscopy for Binding Interactions and Fluorescent Probe Development

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is known to exhibit intrinsic fluorescence, a property that can be modulated by the nature and position of its substituents. bldpharm.comnih.gov This makes compounds like this compound interesting candidates for the development of fluorescent probes. Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a substance that has absorbed light. Changes in the fluorescence properties of a molecule, such as its intensity, emission wavelength, and lifetime, can provide valuable information about its local environment and its interactions with other molecules. nih.govrsc.org

The development of a fluorescent probe based on the this compound core would involve studying its photophysical properties in various solvents and in the presence of different analytes. The bromo and propyl substituents can influence the electronic distribution within the pyrazolo[1,5-a]pyrimidine ring system, thereby affecting its absorption and emission characteristics. For instance, the electron-withdrawing nature of the bromine atom can impact the energy of the molecular orbitals involved in the electronic transitions, potentially leading to shifts in the fluorescence spectrum.

The potential for this compound to act as a probe for binding interactions lies in the modulation of its fluorescence upon association with a target molecule. For example, if the binding of an analyte to the pyrazolo[1,5-a]pyrimidine core restricts intramolecular rotations or alters the polarity of the microenvironment, a significant change in fluorescence intensity (either enhancement or quenching) or a shift in the emission wavelength (solvatochromism) may be observed. chemicalbook.com These changes can be quantified to determine binding affinities and to develop assays for the detection of the target analyte.

Table 2: Representative Photophysical Data for a Pyrazolo[1,5-a]pyrimidine Derivative in Different Solvents

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)
Hexane 3504200.65
Dichloromethane 3554350.50
Acetonitrile 3584450.35
Methanol 3604550.20

Data are hypothetical and illustrative of the solvatochromic behavior often observed for this class of compounds.

Development of Hybrid Systems as Fluorescent Probes and Chemical Sensors

Building upon the intrinsic fluorescence of the pyrazolo[1,5-a]pyrimidine core, more sophisticated analytical tools can be created by developing hybrid systems. These systems involve the covalent linkage of the this compound fluorophore to a specific recognition moiety, creating a targeted fluorescent probe or chemical sensor. nih.gov The recognition element is designed to selectively bind to a particular analyte of interest, and this binding event triggers a change in the fluorescence signal of the pyrazolo[1,5-a]pyrimidine unit.

The bromine atom at the 6-position of the pyrazolo[1,5-a]pyrimidine ring is a particularly useful handle for synthetic modification. It can be readily functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the attachment of a wide range of recognition groups. researchgate.net For example, a receptor for a specific metal ion, a biomolecule, or a reactive oxygen species could be introduced at this position.

The design of such a hybrid sensor relies on a clear signal transduction mechanism. Common mechanisms include:

Photoinduced Electron Transfer (PeT): In the absence of the analyte, the recognition unit quenches the fluorescence of the pyrazolo[1,5-a]pyrimidine through PeT. Upon binding the analyte, the PeT process is inhibited, leading to a "turn-on" fluorescence response.

Förster Resonance Energy Transfer (FRET): The pyrazolo[1,5-a]pyrimidine fluorophore can act as a FRET donor or acceptor when paired with another fluorescent molecule. Analyte binding can induce a conformational change that alters the distance between the FRET pair, resulting in a ratiometric change in the fluorescence signal.

Intramolecular Charge Transfer (ICT): The electronic properties of the recognition unit can influence the ICT character of the pyrazolo[1,5-a]pyrimidine fluorophore. Analyte binding can alter this ICT process, leading to a shift in the emission wavelength.

The development of such hybrid systems based on this compound holds promise for the creation of highly selective and sensitive chemical sensors for applications in environmental monitoring, clinical diagnostics, and cellular imaging. bohrium.com

Emerging Research Applications and Future Directions for Pyrazolo 1,5 a Pyrimidine Compounds

Role as Building Blocks for the Synthesis of Complex Heterocyclic Scaffolds

The pyrazolo[1,5-a]pyrimidine (B1248293) framework is a versatile and valuable building block in synthetic organic chemistry. nih.gov Its fused bicyclic structure, which combines a pyrazole (B372694) and a pyrimidine (B1678525) ring, offers a stable and modifiable scaffold for the construction of more complex molecular architectures. nih.govontosight.ai The presence of a bromine atom, as in 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine, significantly enhances its utility as a synthetic intermediate.

The bromine atom at the C6 position serves as a highly effective functional handle for a variety of transition metal-catalyzed cross-coupling reactions. nih.gov Among the most powerful of these methods is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of new carbon-carbon bonds by coupling the brominated heterocycle with a wide range of aryl or heteroaryl boronic acids. nih.govresearchgate.net This strategy allows for the precise and efficient introduction of diverse substituents onto the pyrazolo[1,5-a]pyrimidine core, thereby enabling the generation of large libraries of novel compounds with varied steric and electronic properties. ontosight.ai

The ability to functionalize the pyrazolo[1,5-a]pyrimidine scaffold through such reactions is critical for creating complex heterocyclic systems. For instance, by coupling this compound with different boronic acids, researchers can synthesize a series of 6-aryl-2-propylpyrazolo[1,5-a]pyrimidines. These new, more complex scaffolds can then be evaluated for various applications or undergo further chemical transformations. The reactivity of the C-Br bond provides a strategic entry point for building molecular complexity, making brominated pyrazolo[1,5-a]pyrimidines key precursors in synthetic chemistry. researchgate.net

Different synthetic strategies have been developed to construct the core pyrazolo[1,5-a]pyrimidine ring system itself, including cyclization, condensation reactions, and multi-component reactions, which allow for initial diversity before subsequent functionalization via the bromo group. nih.govnih.gov

Table 1: Selected Cross-Coupling Reactions Utilizing Halogenated Pyrazolo[1,5-a]pyrimidines

Reaction NameSubstrate ExampleReagentCatalyst System (Example)Product Type
Suzuki-Miyaura3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl Boronic AcidXPhosPdG2/XPhosC3-Arylated Pyrazolo[1,5-a]pyrimidines
C-5 Arylation3-Aryl-5-activated-pyrazolo[1,5-a]pyrimidineAryl Boronic AcidPd(PPh₃)₄3,5-Diarylated Pyrazolo[1,5-a]pyrimidines

Potential Applications in Material Science, including Photophysical Properties and Crystal Engineering

Beyond their synthetic utility, pyrazolo[1,5-a]pyrimidine derivatives are emerging as a significant class of compounds in material science, largely due to their notable photophysical properties and potential in crystal engineering. nih.gov The rigid and planar nature of the fused ring system provides a robust chromophore that can be systematically modified to tune its optical and electronic characteristics. ontosight.ai

Photophysical Properties:

Pyrazolo[1,5-a]pyrimidines have been identified as attractive alternatives to well-known fluorophores. rsc.org They exhibit high fluorescence quantum yields, excellent photostability, and their synthesis is often efficient. researchgate.netrsc.org A key feature of this scaffold is the "tunability" of its photophysical properties. The absorption and emission characteristics can be systematically altered by introducing different functional groups at various positions on the rings. mdpi.com

Research has shown that attaching electron-donating groups (EDGs) to the pyrazolo[1,5-a]pyrimidine core generally enhances both absorption and emission intensities. mdpi.com Conversely, the incorporation of electron-withdrawing groups (EWGs) tends to decrease these properties. mdpi.com This predictable structure-property relationship allows for the rational design of fluorescent molecules with specific desired characteristics for applications such as chemosensors, biological imaging probes, and organic light-emitting diodes (OLEDs). researchgate.netrsc.org Some derivatives have demonstrated strong solid-state emission, making them promising candidates for the development of solid-state emitters. mdpi.com

Table 2: Influence of Substituents on Photophysical Properties of 7-Substituted Pyrazolo[1,5-a]pyrimidines

Substituent Type at Position 7Effect on AbsorptionEffect on EmissionQuantum Yield (ΦF)
Electron-Donating Group (EDG)Improved BehaviorImproved BehaviorHigh (up to 0.97)
Electron-Withdrawing Group (EWG)Reduced BehaviorReduced BehaviorLow (e.g., 0.01)

Data synthesized from a study on a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines. mdpi.com

Crystal Engineering:

The field of crystal engineering focuses on designing and controlling the assembly of molecules into solid-state crystalline structures. The pyrazolo[1,5-a]pyrimidine scaffold is well-suited for this purpose due to its planarity and capacity for forming non-covalent interactions. nih.gov Studies involving X-ray diffractometry have revealed that these compounds can form ordered crystalline lattices governed by specific intermolecular forces, such as hydrogen bonds and π–π stacking interactions. nih.gov

For example, the crystal packing of 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine is influenced by π–π interactions between the pyrimidine and pyrazole rings of adjacent molecules. nih.gov The ability to control these interactions through chemical modification of the scaffold allows for the engineering of crystalline materials with desired topologies and properties, which could find applications in organic electronics and nonlinear optics. nih.gov

Future Perspectives in Rational Drug Design and Discovery Targeting the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged scaffold" and a cornerstone in modern medicinal chemistry, particularly in the pursuit of targeted therapies for cancer. nih.govnih.gov Its structural similarity to endogenous purines allows it to effectively interact with the ATP-binding pockets of many enzymes, especially protein kinases, making it an ideal starting point for the design of potent and selective inhibitors. nih.gov

The therapeutic potential of this core is validated by the regulatory approval of several drugs, such as Larotrectinib, Entrectinib, and the second-generation inhibitor Repotrectinib, which are used to treat cancers driven by NTRK gene fusions. researchgate.netmdpi.com These successes have fueled further research into designing new agents targeting other critical kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and FMS-like Tyrosine Kinase 3 (FLT3). nih.govmdpi.comnih.gov

The future of drug discovery with this scaffold lies in the sophisticated application of rational drug design principles. This involves:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are continuously being performed to understand how specific substitutions at each position of the pyrazolo[1,5-a]pyrimidine ring affect potency, selectivity, and pharmacokinetic properties. For example, SAR analyses have identified key interactions, such as hydrogen bonding between the pyrazole N1 atom and hinge region residues of kinases, that are crucial for binding affinity. mdpi.comekb.eg

Computational Chemistry: The design process is increasingly guided by computational tools. Techniques like homology modeling, high-throughput virtual screening, and molecular docking are used to predict how novel derivatives will bind to their target proteins, allowing for the prioritization of the most promising candidates for synthesis and testing. rsc.orgmdpi.com

Overcoming Drug Resistance: A major challenge in targeted therapy is the emergence of drug-resistant mutations in the target protein. A key future direction is the design of next-generation inhibitors that can effectively inhibit both the wild-type and mutated forms of the kinase. The development of macrocyclic analogs and other novel derivatives aims to address this issue. mdpi.com

Expanding Therapeutic Areas: While the primary focus has been on oncology, the diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives suggest potential applications in other areas, including inflammatory diseases, neurodegenerative disorders, and infectious diseases. ontosight.ainih.gov

The continued exploration of the rich chemical space around the pyrazolo[1,5-a]pyrimidine core, aided by advanced design strategies, promises to deliver a new generation of highly selective and effective therapeutic agents. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine?

Methodological Answer:
The synthesis typically involves cyclocondensation of β-dicarbonyl compounds with 3-aminopyrazoles. For brominated derivatives, bromine can be introduced via electrophilic substitution or by using brominated precursors. For example, a common approach involves reacting 3-aminopyrazole with a brominated β-ketonitrile precursor under reflux in ethanol, followed by purification via recrystallization. Key intermediates are characterized using 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} to confirm regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} to confirm substitution patterns and bromine positioning (e.g., δ = 142.1 ppm in 13C NMR^{13}\text{C NMR} for brominated pyrazolo[1,5-a]pyrimidines) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z = 359 [M+H]+^+ for brominated derivatives) .
  • IR Spectroscopy : Bands at 1680–1725 cm1^{-1} for C=O or C=N stretches, and 3346 cm1^{-1} for NH groups .
  • Elemental Analysis : To validate purity (>97% by HPLC or GC) .

Basic: What safety protocols are recommended for handling brominated pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Use gloves, lab coats, and goggles to avoid skin/eye contact.
  • Conduct reactions in fume hoods to minimize inhalation of volatile byproducts (e.g., HBr).
  • Employ filtered pipette tips to prevent cross-contamination.
  • Dispose of waste via certified chemical disposal services , especially for halogenated compounds .

Advanced: How can regioselective functionalization at position 7 of this compound be achieved?

Methodological Answer:
Position 7 functionalization often requires activating the pyrimidine ring. A proven method involves:

  • Silylformamidine-mediated amination : Reacting with silylformamidine in polar aprotic solvents (e.g., DMF) at room temperature, yielding >90% regioselective products .
  • Palladium-catalyzed cross-coupling : For aryl/heteroaryl introductions, use Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O) .

Advanced: How should researchers resolve contradictory spectral data in brominated pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Comparative analysis : Cross-reference 1H NMR^{1}\text{H NMR} shifts with literature (e.g., δ = 8.2–8.5 ppm for H-5 in brominated analogs) .
  • 2D NMR techniques : Use HSQC and HMBC to confirm connectivity in ambiguous cases.
  • X-ray crystallography : Definitive structural confirmation for crystalline derivatives .
  • Repetition under controlled conditions : Ensure reaction reproducibility and exclude solvent/impurity artifacts .

Advanced: What strategies optimize yields in nucleophilic substitution reactions at position 6?

Methodological Answer:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .
  • Catalyst selection : Add KI or K2_2CO3_3 to facilitate bromide displacement .
  • Temperature control : Moderate heating (60–80°C) improves kinetics without decomposition .
  • Protecting groups : Temporarily block reactive sites (e.g., NH with Boc) to prevent side reactions .

Advanced: How can computational methods guide the design of pyrazolo[1,5-a]pyrimidine derivatives for biological activity?

Methodological Answer:

  • DFT calculations : Predict electron density at reactive sites (e.g., position 7 for electrophilic modifications) .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
  • QSAR models : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity .

Advanced: What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Methodological Answer:

  • Low bromination efficiency : Use excess NBS (N-bromosuccinimide) in CCl4_4 under UV light .
  • Byproduct formation : Monitor reactions via TLC and employ column chromatography for purification .
  • Hydrolysis of propyl groups : Avoid acidic conditions; use anhydrous solvents and inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.